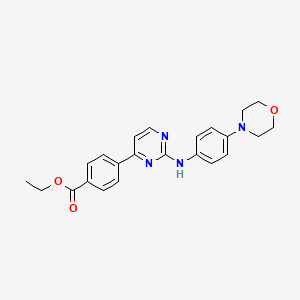

2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is not directly mentioned in the provided papers, but these papers discuss related quinoline derivatives and their synthesis, molecular structures, and chemical properties, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in marine drug development, was achieved through condensation followed by cyclodehydration and hydrolysis . Similarly, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives was performed using a one-pot reaction involving Friedländer condensation under ultrasound irradiation conditions . These methods suggest potential pathways that could be adapted for the synthesis of "2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid."

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of aromatic systems and heteroatoms, which can engage in various noncovalent interactions. For example, the crystal structures of cocrystals/salts formed from 2-methylquinoline and carboxylic acids showed hydrogen bonding interactions that are crucial for the formation of supramolecular frameworks . The crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid revealed aromatic π-stacking interactions and hydrogen bonds stabilizing the structure . These findings highlight the importance of noncovalent interactions in the molecular structure of quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The Schmidt reaction, for example, was used to convert indones to quinoline derivatives, demonstrating the reactivity of the quinoline ring system . The ability to undergo such transformations suggests that "2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid" could also be modified through similar reactions to obtain new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of carboxylic acid groups, for instance, can affect the solubility and acidity of the compounds. The hydrogen bonding and π-stacking interactions observed in the crystal structures can also impact the melting points and stability of these compounds . These properties are essential for the practical application of quinoline derivatives in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Synthesis and Structural Analysis

2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid, although not directly mentioned, is structurally related to quinoline derivatives, which are studied extensively for their potential applications. For instance, the synthesis and crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate structurally related to quinoline derivatives, have been meticulously studied. This compound was synthesized through a series of reactions involving condensation, cyclodehydration, and hydrolysis. The crystal structure, determined through X-ray crystallography, revealed stabilizing aromatic stacking interactions and hydrogen bonds, showcasing the structural complexity and stability of these compounds (Li et al., 2013).

Interaction with Carboxylic Acids

The interaction of 2-methylquinoline, a similar compound, with carboxylic acid derivatives ranging from monocarboxylic to tricarboxylic acids, such as 3,5-dinitrobenzoic acid and citric acid, was studied. These interactions led to the formation of homo or heterosupramolecular synthons in crystalline complexes. The study provided insights into the hydrogen bonding interactions and secondary propagating interactions that contribute to the 1D–3D framework structure of these compounds (Jin et al., 2012).

Antibacterial Applications

Quinoline derivatives, closely related to 2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid, have been explored for their antibacterial properties. A study synthesized novel 5-amino-6-methylquinoline carboxylic acid and found that depending on the structure of the amine coupled, some quinolones exhibited comparable or better antibacterial activity than ciprofloxacin, a widely used antibiotic. This highlights the potential of such compounds in developing new antibacterial agents (Hong et al., 1997).

Synthesis and Biological Activities

Quinoline derivatives are synthesized and tested for various biological activities. For example, certain 4-anilino-2-phenylquinoline derivatives were synthesized and evaluated for their cytotoxicity against cancer cells. Some derivatives exhibited significant cytotoxicity, suggesting the potential use of quinoline compounds in cancer treatment (Zhao et al., 2005).

properties

IUPAC Name |

2-(3-butoxyphenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-3-4-10-25-16-7-5-6-15(12-16)20-13-18(21(23)24)17-11-14(2)8-9-19(17)22-20/h5-9,11-13H,3-4,10H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRGVEWUSAPTIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

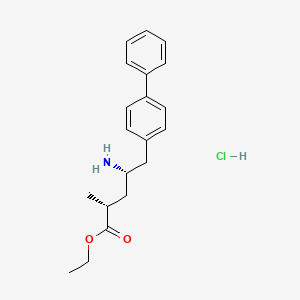

![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)

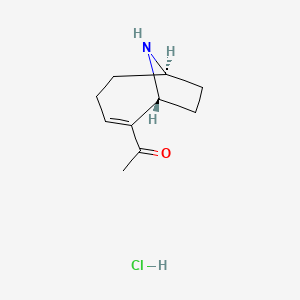

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

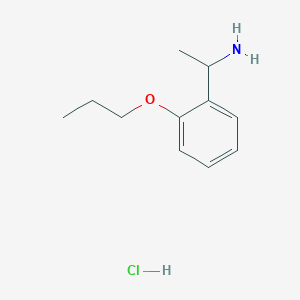

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)